molecular formula C12H17ClN2O3 B2468135 6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid CAS No. 926271-03-6

6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid

Cat. No.: B2468135
CAS No.: 926271-03-6
M. Wt: 272.73
InChI Key: SHVJSBGULULABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 6-(2,6-dimethyl-4-morpholinyl)nicotinic acid. The Chemical Abstract Service has assigned registry number 926271-03-6 to this compound, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes 6-(2,6-dimethylmorpholino)nicotinic acid, which emphasizes the morpholino substituent attached to the nicotinic acid backbone. The compound is also referenced in chemical literature as 3-pyridinecarboxylic acid, 6-(2,6-dimethyl-4-morpholinyl), highlighting the positional relationship between the carboxylic acid group and the morpholine substitution.

Database entries across multiple chemical information systems consistently report the same Chemical Abstract Service registry number, confirming the standardized identification of this compound. The PubChem database has assigned compound identification number 16775407 to this molecule, providing additional cross-referencing capabilities for researchers. Commercial suppliers utilize various product codes for distribution, with different organizations maintaining their own internal numbering systems while referencing the primary Chemical Abstract Service number.

The compound appears in multiple chemical databases with consistent nomenclature, indicating well-established systematic naming conventions. Molecular database entry number MFCD09047840 serves as an additional identifier in certain chemical information systems. The International Chemical Identifier key ZABGXMCXGREUAJ-UHFFFAOYSA-N provides a unique alphanumeric representation of the molecular structure for computational chemistry applications.

Molecular Formula and Stereochemical Configuration

The molecular formula C12H16N2O3 definitively describes the atomic composition of this compound. This formula indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 236.27 grams per mole. The compound contains multiple stereochemical centers within the morpholine ring system, specifically at the 2,6-positions where methyl substituents are located.

Molecular Parameter Value Reference
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Nitrogen Atoms 2
Oxygen Atoms 3
Carbon Atoms 12

The stereochemical configuration of the morpholine ring presents important structural considerations, as the 2,6-dimethyl substituents can adopt different spatial arrangements. Research has identified both cis and trans configurations of the dimethyl groups, with the cis-2,6-dimethylmorpholine configuration being specifically noted in related pharmaceutical compounds. The absolute stereochemistry of the morpholine ring affects the overall three-dimensional shape of the molecule and potentially influences its chemical and biological properties.

Simplified Molecular Input Line Entry System notation CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)O provides a linear representation of the molecular structure, encoding the connectivity and stereochemistry information. The International Chemical Identifier representation 1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)11-4-3-10(5-13-11)12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) offers detailed structural information including atom connectivity and hydrogen positioning.

X-ray Crystallographic Analysis of Solid-State Conformation

While specific single-crystal X-ray diffraction data for this compound are not directly available in the current literature, related compounds containing similar structural motifs have been subjected to comprehensive crystallographic analysis. Single crystal X-ray diffraction techniques provide unambiguous determination of three-dimensional atomic structures for small organic molecules, including compounds containing both pyridine and morpholine ring systems. The methodology involves placing crystals in intense X-ray beams and collecting diffraction patterns on area detectors to determine complete structural parameters.

Related morpholine-containing compounds have demonstrated specific crystallographic characteristics, with the morpholine ring typically adopting a chair conformation in the solid state. The 2,6-dimethyl substituents on the morpholine ring influence the overall molecular packing and intermolecular interactions within crystal structures. Crystallographic studies of structurally similar compounds have revealed that carboxylic acid groups frequently participate in hydrogen bonding networks, affecting crystal packing arrangements and thermal stability.

Commercial suppliers report the compound as a crystalline solid with specific storage requirements, indicating its ability to form stable crystal structures. The physical form is described as a solid powder, suggesting microcrystalline or polycrystalline material rather than large single crystals suitable for direct diffraction analysis. Crystal engineering principles suggest that the combination of hydrogen bond donors and acceptors in this molecule would likely result in complex three-dimensional hydrogen bonding networks in the solid state.

Contemporary X-ray diffraction instrumentation capable of analyzing small organic molecules utilizes microfocus sealed tube technology and direct X-ray detection systems. These advanced techniques enable structural determination from crystals as small as micrometers in dimension, expanding the accessibility of crystallographic analysis for pharmaceutical and research compounds. The technique provides atomic resolution details essential for understanding molecular conformation, intermolecular interactions, and solid-state properties.

Computational Modeling of Electronic Structure

Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of this compound, complementing experimental characterization methods. Database entries include computed molecular descriptors generated through established computational algorithms, providing standardized representations of molecular structure and properties. The PubChem database reports computed conformational models with multiple energy-minimized three-dimensional structures, indicating conformational flexibility of the molecule.

Computational modeling has generated International Chemical Identifier representations that encode detailed structural information including stereochemistry and atom connectivity. These computed descriptors utilize advanced algorithms to predict molecular properties based on quantum mechanical principles and empirical correlations. The availability of multiple conformational models suggests significant rotational freedom around bonds connecting the morpholine and pyridine ring systems.

Computational Parameter Method Database Source
Three-dimensional Conformers Energy Minimization PubChem
International Chemical Identifier Algorithm Generation Multiple Databases
Simplified Molecular Input Connectivity Analysis Chemical Databases
Molecular Descriptors Computational Chemistry PubChem

Electronic structure calculations would typically examine the distribution of electron density across the molecule, particularly focusing on the nitrogen atoms in both the pyridine and morpholine rings. The carboxylic acid functionality presents additional electronic considerations due to the potential for protonation and deprotonation equilibria. Computational chemistry methods can predict molecular orbital energies, electrostatic potential surfaces, and atomic charges that influence chemical reactivity and intermolecular interactions.

Modern computational approaches utilize density functional theory methods to calculate ground-state electronic structures with high accuracy. These calculations provide insights into molecular stability, conformational preferences, and electronic properties that govern chemical behavior. The combination of experimental and computational data enables comprehensive characterization of molecular structure and properties essential for understanding chemical and physical behavior of this heterocyclic compound.

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)11-4-3-10(5-13-11)12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGXMCXGREUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with formaldehyde and a suitable catalyst under controlled conditions.

    Substitution Reaction: The synthesized morpholine ring is then subjected to a substitution reaction with 2,6-dimethylpyridine-3-carboxylic acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate as bases.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carboxylic acid groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid is its inhibitory effects against Staphylococcus aureus, a major nosocomial pathogen. Research has shown that derivatives of this compound can inhibit the threonyl-tRNA synthetase (ThrRS) enzyme, which is crucial for bacterial protein synthesis.

Case Study: Inhibition of Threonyl-tRNA Synthetase

In a study evaluating various derivatives, it was found that 4-(4-chloro-phenyl)-2-[2-(2,6-dimethyl-morpholin-4-yl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester exhibited an inhibition rate of 78.33% against S. aureus ThrRS at a concentration of 100 μM. Molecular docking studies indicated that the 2,6-dimethylmorpholine moiety interacts favorably with key amino acid residues in the enzyme's active site, enhancing its inhibitory activity .

Compound NameInhibition Rate (%)Concentration (μM)
4-(4-chloro-phenyl)-2-[2-(2,6-dimethyl-morpholin-4-yl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester78.33%100

Modulation of Hedgehog Signaling Pathway

Another significant application of this compound is its role as a modulator of the hedgehog signaling pathway, which is implicated in various cancers and developmental processes. Research has indicated that compounds similar to this compound can inhibit this pathway.

Case Study: Cancer Treatment Potential

A patent describes methods for using pyridyl inhibitors to modulate hedgehog signaling as therapeutic agents for treating malignancies. The research suggests that these compounds could provide new avenues for cancer treatment by targeting specific pathways involved in tumor growth and progression .

Pharmaceutical Testing and Development

The compound has also been utilized in pharmaceutical testing as a reference standard for developing new drugs. Its unique structure and properties make it an important candidate for further research in drug development.

Quality Standards

High-quality reference standards are essential for pharmaceutical testing. The compound's CAS number (926271-03-6) allows researchers to obtain it from reliable suppliers for experimental purposes .

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name CAS Number Core Structure Substituents Key Properties Applications/Notes
6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid 926271-03-6 Pyridine 6: 2,6-Dimethylmorpholin-4-yl; 3: COOH Moderate logP (~2.5), enhanced solubility Kinase inhibitors; drug discovery building block
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Pyrimidine 2: Cl; 6: CH₃; 4: COOH Lower solubility (logP ~1.8) Agrochemical intermediate
6-(Trifluoromethoxy)pyridine-3-carboxylic acid 867131-26-8 Pyridine 6: OCF₃; 3: COOH High lipophilicity (logP ~3.0) Fluorinated pharmaceuticals; metabolic stability enhancement
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid 132195-42-7 Pyridine 2,6: Cl; 5: F; 4: CH₃; 3: COOH Reactive; logP ~2.7 Antibacterial agent precursor
Pyridine-3-carboxylic acid (Vitamin B3) 59-67-6 Pyridine 3: COOH High aqueous solubility (logP ~0.3) Cofactor in NAD synthesis; neuroprotective roles

Key Research Findings

  • Morpholine vs. Halogen Substituents : The 2,6-dimethylmorpholine group in the target compound improves solubility and target engagement compared to halogenated analogs like 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, which exhibit higher reactivity but lower bioavailability .
  • Trifluoromethoxy vs. Morpholine : 6-(Trifluoromethoxy)pyridine-3-carboxylic acid has greater lipophilicity, favoring blood-brain barrier penetration, whereas the morpholine derivative balances solubility and steric bulk for enzyme binding .

Physicochemical and Pharmacokinetic Insights

  • Solubility : The morpholine ring’s polarity increases aqueous solubility compared to halogenated or trifluoromethylated analogs, reducing crystallization issues in formulation .
  • logP Trends : Morpholine substitution (logP ~2.5) offers a middle ground between hydrophilic (Vitamin B3) and lipophilic (trifluoromethoxy) derivatives, optimizing membrane permeability and target binding .

Biological Activity

6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by a variety of research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3} with a molecular weight of 236.27 g/mol. The compound features a pyridine ring substituted with a morpholine group, which enhances its solubility and reactivity. The carboxylic acid functional group is critical for its biological interactions, making it suitable for various applications in medicinal chemistry.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases.
  • Receptor Interaction : Its ability to interact with biological receptors suggests it may modulate signaling pathways critical for cellular functions.
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties, making it a candidate for cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds with structural similarities and their associated biological activities:

Compound NameStructure TypeBiological Activity
6-Aminonicotinic AcidPyridine derivativeNeuroprotective effects
4-Pyridinecarboxylic AcidCarboxylic acid on pyridineAntimicrobial properties
Morpholine DerivativesVarious morpholine-substitutedDiverse biological activities including analgesic effects

Case Studies and Research Findings

  • Anticonvulsant Activity : A study indicated that derivatives of similar morpholine compounds exhibited anticonvulsant activity by enhancing GABA levels and inhibiting GABA transaminase . This suggests that this compound could also influence neurotransmitter systems.
  • Antiviral Potential : Research into selective inhibitors targeting host kinases has demonstrated that compounds similar to this pyridine derivative show antiviral activity against Dengue virus (DENV) by modulating host cell responses . The mechanism involves inhibiting kinases that the virus relies on for replication.
  • Pharmacological Applications : Various studies have highlighted the compound's role in organic synthesis and drug formulation, where it acts as a reagent or catalyst to enhance the properties of other chemical entities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, pyridine precursors may undergo nucleophilic substitution with 2,6-dimethylmorpholine, followed by carboxylation. Catalysts such as palladium or copper (e.g., in Ullmann-type couplings) and solvents like DMF or toluene are critical for regioselectivity and yield optimization . Purification via recrystallization or chromatography is recommended to remove by-products like unreacted morpholine derivatives. Reaction parameters (temperature, stoichiometry) should be systematically varied to maximize efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies carboxyl (-COOH) and morpholine (C-O-C) functional groups. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural elucidation if single crystals are obtainable. Complementary techniques like HPLC or elemental analysis ensure purity (>95%) .

Q. How is the biological activity of this compound typically assessed in preliminary in vitro studies?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence- or absorbance-based readouts.
  • Cell viability : Evaluate cytotoxicity via MTT or resazurin assays in cancer or microbial cell lines.
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins like Hedgehog pathway components . Dose-response curves and positive/negative controls are critical for validating activity .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes, and how do these align with experimental data?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models interactions between the compound’s morpholine/pyridine moieties and enzyme active sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Quantum mechanical calculations (DFT) predict electronic properties influencing binding. Discrepancies between computational and experimental results may arise from solvent effects, protein flexibility, or force field inaccuracies. Validation via mutagenesis or crystallography resolves such conflicts .

Q. How can researchers address discrepancies between observed biological activity and computational predictions for this compound?

  • Methodological Answer : If predictions overestimate activity, consider:

  • Solubility limitations : Measure logP and adjust formulations (e.g., DMSO concentration).
  • Metabolic instability : Perform microsomal stability assays.
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens).
    Re-optimize computational models by incorporating explicit solvent molecules or entropy terms. If activity is higher than predicted, evaluate allosteric binding modes or synergistic effects with cofactors .

Q. What strategies are recommended for modifying the morpholine and pyridine moieties to enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Morpholine modifications : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability. Replace methyl groups with cyclopropyl to reduce steric hindrance.
  • Pyridine adjustments : Substitute the carboxyl group with bioisosteres (e.g., tetrazole) to enhance membrane permeability. Add solubilizing groups (e.g., polyethylene glycol) at the 4-position.
  • Salt formation : Acid addition salts (e.g., hydrochloride) improve crystallinity and bioavailability . Pharmacokinetic studies (e.g., Caco-2 permeability, plasma protein binding) guide iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.